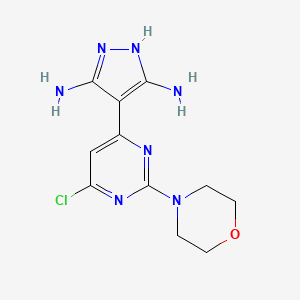![molecular formula C9H9BN2O4 B13938882 (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[1,2-b]pyridazin-3-yl ring system, which is further substituted with a methoxycarbonyl group.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid can be compared with other boronic acids, such as:
(6-Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrrolo[1,2-b]pyridazin ring.
(6-Cyanopyridin-3-yl)boronic acid: Contains a cyano group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific ring system and functional groups, which may confer distinct reactivity and applications in various chemical processes .
Eigenschaften
Molekularformel |
C9H9BN2O4 |
|---|---|
Molekulargewicht |
219.99 g/mol |
IUPAC-Name |
(6-methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)6-2-8-3-7(10(14)15)4-11-12(8)5-6/h2-5,14-15H,1H3 |
InChI-Schlüssel |
SEHZFFRLRJILRU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CC(=CN2N=C1)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)






![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)

![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)

